(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 3,5-dimethylphenyl group and the 4-(2,4-dinitrophenoxy)benzylidene moiety. Common reagents used in these reactions include various aldehydes, ketones, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a pharmaceutical agent.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione include other pyrimidine derivatives with various substituents. Examples include:
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H18N4O8 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H18N4O8/c1-14-9-15(2)11-18(10-14)27-24(31)20(23(30)26-25(27)32)12-16-3-6-19(7-4-16)37-22-8-5-17(28(33)34)13-21(22)29(35)36/h3-13H,1-2H3,(H,26,30,32)/b20-12+ |
InChI Key |
WJAUHKQUYKYXRP-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=O)C |
Origin of Product |
United States |
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